Gilvocarcin V

Description

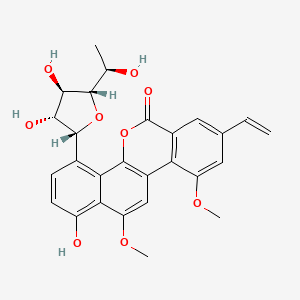

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H26O9 |

|---|---|

Molecular Weight |

494.5 g/mol |

IUPAC Name |

4-[(2R,3R,4R,5S)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one |

InChI |

InChI=1S/C27H26O9/c1-5-12-8-15-19(17(9-12)33-3)14-10-18(34-4)21-16(29)7-6-13(20(21)25(14)36-27(15)32)26-23(31)22(30)24(35-26)11(2)28/h5-11,22-24,26,28-31H,1H2,2-4H3/t11-,22-,23-,24+,26-/m1/s1 |

InChI Key |

XCWHINLKQMCRON-UCDARZNSSA-N |

Isomeric SMILES |

C[C@H]([C@H]1[C@@H]([C@H]([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |

Canonical SMILES |

CC(C1C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |

Synonyms |

2064A 4-fucofuranose-1-hydroxy-10,12-dimethoxy-8-vinyl-6H-benz(d)naphtho(1,2b)pyran-6-one gilvocarcin V |

Origin of Product |

United States |

Foundational & Exploratory

Gilvocarcin V: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gilvocarcin V, a polyketide-derived C-glycoside antibiotic, represents a class of potent antitumor agents with a unique benzo[d]naphtho[1,2-b]pyran-6-one core structure. First discovered in the early 1980s from fermentation broths of Streptomyces species, it has garnered significant interest due to its notable biological activity, including antibacterial, antiviral, and pronounced cytotoxic effects against various cancer cell lines.[1][2] This document provides a comprehensive technical overview of this compound, detailing its discovery, the producing microorganisms, and in-depth experimental protocols for its fermentation, isolation, and purification. Furthermore, it summarizes key quantitative data on its biological activity and spectroscopic characteristics, and visualizes its biosynthetic pathway and mechanism of action.

Discovery and Producing Organisms

This compound was first identified along with its analogue, Gilvocarcin M, from the culture broth of the Actinomycete strain DO-38, which was later classified as a new species, Streptomyces gilvotanareus (NRRL 11382).[2] Subsequently, it has been isolated from various other Streptomyces strains, including Streptomyces griseoflavus Gö 3592, the principal producer used in many biosynthetic studies, and Streptomyces anandii.[1] The production of this compound is a hallmark of these soil-dwelling bacteria, highlighting the rich chemical diversity of secondary metabolites within the Streptomyces genus.

Experimental Protocols

Fermentation of Streptomyces griseoflavus

The production of this compound is typically achieved through submerged batch fermentation of a high-producing Streptomyces strain. The following protocol is a generalized procedure based on common practices for Streptomyces fermentation.

2.1.1. Media Preparation

A suitable fermentation medium is crucial for optimal growth and secondary metabolite production. While various media have been used, a chemically defined medium allows for better reproducibility and understanding of the nutritional requirements. Nitrogen repression has been observed to strongly affect this compound production, with lower concentrations of ammonium sulfate favoring antibiotic synthesis.[3]

Table 1: Exemplary Fermentation Medium Composition

| Component | Concentration (g/L) | Purpose |

| Glucose | 30-40 | Carbon Source |

| L-Aspartic Acid or Glycine | 5-10 | Nitrogen Source |

| K₂HPO₄ | 1.0 | Phosphate Source, pH buffer |

| MgSO₄·7H₂O | 0.5 | Source of Magnesium ions |

| FeSO₄·7H₂O | 0.01 | Trace Element |

| MnCl₂·4H₂O | 0.01 | Trace Element |

| ZnSO₄·7H₂O | 0.01 | Trace Element |

| CaCO₃ | 2.0 | pH buffer |

2.1.2. Fermentation Conditions

-

Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with spores or mycelial fragments of S. griseoflavus and incubating for 48-72 hours at 28-30°C with shaking.

-

Production Culture: The production medium is inoculated with the seed culture (typically 5-10% v/v).

-

Incubation: The production culture is incubated in a fermenter at 28-30°C with controlled aeration and agitation for 5-7 days.

-

pH Control: The pH of the culture is maintained between 6.8 and 7.2.

-

Monitoring: The production of this compound can be monitored by HPLC analysis of the culture broth extract.

Extraction and Purification of this compound

The following protocol outlines the extraction and purification of this compound from the fermentation broth.

2.2.1. Extraction

-

Cell Separation: The fermentation broth is centrifuged to separate the mycelial biomass from the supernatant.

-

Solvent Extraction: The supernatant is extracted three times with an equal volume of ethyl acetate. The mycelial cake can also be extracted with ethyl acetate or acetone to recover any cell-bound product.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.2.2. Purification

-

Silica Gel Column Chromatography:

-

The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of chloroform and methanol) and adsorbed onto a small amount of silica gel.

-

The adsorbed material is loaded onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane or chloroform).

-

The column is eluted with a gradient of increasing polarity, for example, a chloroform-methanol or hexane-ethyl acetate gradient.

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

Fractions containing pure this compound are pooled and the solvent is evaporated.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification, preparative reverse-phase HPLC is often employed.

-

A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid to improve peak shape.

-

The purified this compound is collected, and the solvent is removed to yield the final product.

-

Quantitative Data

Production Yields

The production of this compound can vary significantly depending on the Streptomyces strain and fermentation conditions. Heterologous expression of the gilvocarcin gene cluster in S. lividans has been shown to yield 20-30 mg/L of this compound.

Biological Activity

This compound exhibits potent cytotoxic and antimicrobial activities. The following tables summarize some of the reported IC₅₀ (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values.

Table 2: IC₅₀ Values of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| H460 | Human Lung Cancer | Comparable to parent compounds |

| MCF-7 | Human Breast Cancer | Comparable to parent compounds |

| LL/2 | Murine Lung Cancer | Comparable to parent compounds |

Note: Specific IC₅₀ values for this compound are often presented in comparison to its analogues in the cited literature.

Table 3: MIC Values of this compound against Various Bacteria

| Bacterial Strain | Gram Type | MIC (µg/mL) |

| Bacillus subtilis** | Gram-positive | Potent activity |

Note: The primary literature highlights the potent activity against Gram-positive bacteria, with this compound being the most active among its analogues.

Spectroscopic Data

The structure of this compound has been elucidated using various spectroscopic techniques. The following table summarizes key ¹H and ¹³C NMR chemical shifts.

Table 4: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |

| Aglycone | ||

| 2 | ||

| 3 | ||

| 4 | ||

| 4a | ||

| 5 | ||

| 6 | ||

| 6a | ||

| 7 | ||

| 8 | ||

| 9 | ||

| 10 | ||

| 10a | ||

| 11 | ||

| 11a | ||

| 12b | ||

| 1-OCH₃ | ||

| 10-OCH₃ | ||

| 8-CH=CH₂ | ||

| D-Fucofuranose | ||

| 1' | ||

| 2' | ||

| 3' | ||

| 4' | ||

| 5' | ||

| 6' |

Note: A complete and assigned NMR data table is best compiled by referring to multiple specialized spectroscopic publications.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound proceeds through a type II polyketide synthase (PKS) pathway, followed by a series of tailoring reactions including an oxidative rearrangement, C-glycosylation, and the formation of the characteristic vinyl side chain. The gil gene cluster from S. griseoflavus encodes the enzymes responsible for this intricate process.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for this compound Isolation

The overall process from fermentation to the purified compound follows a standardized workflow common in natural product chemistry.

Caption: General experimental workflow for the isolation of this compound.

Mechanism of Action: DNA Interaction

The antitumor activity of this compound is attributed to its ability to interact with DNA. It intercalates into the DNA double helix, and upon photoactivation by near-UV light, the vinyl group can form a covalent [2+2] cycloaddition with thymine residues. Furthermore, it can promote protein-DNA cross-linking, with histone H3 being a key target.

Caption: Mechanism of action of this compound involving DNA interaction.

Conclusion

This compound remains a compelling natural product with significant potential in oncology. Its unique structure and mechanism of action provide a valuable scaffold for the development of novel anticancer therapeutics. The detailed understanding of its biosynthesis opens avenues for combinatorial biosynthesis and the generation of analogues with improved efficacy and pharmacological properties. This technical guide serves as a foundational resource for researchers aiming to explore the fascinating biology and chemistry of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Gilvocarcin V

This compound is a potent natural product belonging to the gilvocarcin-type aryl C-glycoside family of antibiotics. First isolated from Streptomyces species, it has garnered significant attention due to its broad spectrum of biological activities, including potent antitumor, antibacterial, antifungal, and antiviral properties. Its unique mode of action, which involves DNA interaction and photo-induced cross-linking, makes it a compelling subject for research and a potential scaffold for the development of novel therapeutics. This guide provides a detailed examination of its complex chemical architecture and stereochemical configuration.

Chemical Structure

This compound possesses a complex molecular structure characterized by a planar, polycyclic aromatic aglycone attached to a deoxysugar moiety through a carbon-carbon glycosidic bond.

Core Aglycone: A Benzo[d]naphtho[1,2-b]pyran-6-one System

The aglycone, known as defucothis compound, is a rigid, planar chromophore based on a benzo[d]naphtho[1,2-b]pyran-6-one (also named naphtho[1,2-c]isochromen-6-one) framework. This core is substituted with several functional groups that are critical for its biological activity:

-

An 8-vinyl group (-CH=CH₂), which is essential for its potent antitumor activity. Analogues like Gilvocarcin M, where this group is replaced by a methyl group, are significantly less effective.

-

A 1-hydroxyl group (-OH).

-

Two methoxy groups (-OCH₃) at positions 10 and 12.

C-Glycosidic Moiety: 6-Deoxy-α-D-galactofuranose

Attached at the C-4 position of the aglycone is a 6-deoxy-α-D-galactofuranose sugar, commonly referred to as D-fucofuranose. Unlike more common O-glycosides, this sugar is linked via a stable C-C bond, a feature that contributes to the molecule's overall chemical stability.

The complete chemical name for this compound, reflecting its structure, is 4-(6-deoxy-α-D-galactofuranosyl)-8-ethenyl-1-hydroxy-10,12-dimethoxy-6H-benzo[d]naphtho[1,2-b]pyran-6-one.

Stereochemistry

The three-dimensional arrangement of atoms in this compound is precise and crucial for its interaction with biological targets. The molecule contains five stereocenters, all located within the furanose sugar ring. The aglycone itself is planar and achiral.

Absolute Configuration

The absolute configuration of the stereocenters is defined using the Cahn-Ingold-Prelog (R/S) nomenclature. The definitive stereochemistry is captured in its InChI (International Chemical Identifier) string.

Based on the IUPAC name and structural data, the stereocenters in the 6-deoxy-α-D-galactofuranosyl moiety are as follows:

-

C1' : The anomeric carbon connected to the aglycone.

-

C2', C3', C4' : Carbons within the furanose ring, each bearing a hydroxyl group.

-

C5' : The carbon atom bearing the C6' methyl group.

The specific IUPAC name, 4-[(2R,3R,4R,5S)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-... reveals the stereochemistry for the closely related Gilvocarcin M. While a similarly detailed name for this compound is not consistently cited, the established structure and its biosynthesis from D-glucose precursors confirm the specific stereoisomer. The total synthesis of analogues has further solidified the understanding of the molecule's absolute stereochemistry.

The diagram below illustrates the key structural and stereochemical features of the molecule.

Caption: Logical relationship of this compound's structural components.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₇H₂₆O₉ | [1] |

| Molecular Weight | 494.5 g/mol | [2] |

| CAS Number | 77879-90-4 | [2] |

| Appearance | Yellow amorphous powder/film | - |

| Melting Point | 264–267 °C (decomposes) | [1] |

| Solubility | Soluble in DMSO and DMF; moderately soluble in methanol and ethanol; poor water solubility. | |

| InChI Key | XCWHINLKQMCRON-UCDARZNSSA-N | - |

Experimental Protocols

The structural elucidation and procurement of this compound rely on several key experimental methodologies.

Isolation and Purification

This compound is a secondary metabolite produced by fermentation of various Streptomyces species, including S. gilvotanareus, S. griseoflavus, and S. anandii.

-

Fermentation: The producing Streptomyces strain is cultured in a suitable nutrient-rich liquid medium under controlled conditions (temperature, pH, aeration) to promote the biosynthesis of the compound.

-

Extraction: After fermentation, the culture broth is typically separated from the mycelial cake. The compound is extracted from either the broth or the mycelium (or both) using a water-immiscible organic solvent, such as ethyl acetate.

-

Chromatography: The crude extract is subjected to a series of chromatographic purification steps. This often involves silica gel column chromatography, followed by high-performance liquid chromatography (HPLC), often on a reverse-phase column (e.g., C18), to yield the pure compound.

-

Characterization: The identity and purity of the isolated this compound are confirmed by comparing its spectroscopic data (NMR, MS) and physical properties with published values.[1]

Structure Elucidation

The complex structure of this compound was determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular formula (C₂₇H₂₆O₉).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are critical for establishing the connectivity of the atoms. These techniques allow for the assignment of all proton and carbon signals, confirming the aglycone structure, the identity of the sugar, and the position of the C-C glycosidic linkage.

-

X-ray Crystallography: While obtaining suitable crystals of this compound itself can be challenging, the crystal structure of its analogue, Gilvocarcin M, was successfully determined. This provided definitive proof of the core structure and the relative stereochemistry, which could then be correlated to this compound.

-

Circular Dichroism (CD) Spectroscopy: CD analysis helps in determining the absolute configuration of the chiral centers by comparing experimental spectra with those of known compounds or with computationally predicted spectra.

Biological Mechanism and Significance

The biological activity of this compound is intrinsically linked to its chemical structure. Its proposed mechanism of action involves a multi-step process targeting genomic DNA.

Caption: Proposed workflow for the mechanism of action of this compound.

-

DNA Intercalation: The planar aromatic aglycone of this compound intercalates between the base pairs of the DNA double helix.

-

Photoactivation: Upon exposure to near-UV or visible light, the molecule becomes excited.

-

Covalent Adduct Formation: The photoactivated vinyl group undergoes a [2+2] cycloaddition reaction with a pyrimidine base, typically thymine, in the DNA strand. This forms a stable, bulky covalent adduct.

-

DNA-Protein Cross-linking: The presence of the drug also promotes the covalent cross-linking of DNA to nearby proteins, most notably histone H3.

-

Biological Consequence: The formation of these adducts and cross-links obstructs DNA replication and transcription, leading to the inhibition of DNA synthesis and ultimately triggering cell death.

This unique photo-activated mechanism of action minimizes toxicity in the absence of light, opening possibilities for its use in photodynamic therapy. The precise stereochemistry of the sugar moiety is believed to be important for the initial recognition and binding to the DNA helix, positioning the vinyl group for its subsequent photoreaction.

References

An In-depth Technical Guide to the Gilvocarcin V Biosynthesis Pathway in Streptomyces griseoflavus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gilvocarcin V, a polyketide-derived aryl C-glycoside produced by Streptomyces griseoflavus, has garnered significant attention in the scientific community due to its potent antitumor, antiviral, and antibacterial activities. Understanding its intricate biosynthetic pathway is paramount for the potential bioengineering of novel analogs with improved therapeutic properties. This technical guide provides a comprehensive overview of the this compound biosynthetic gene cluster (gil), the enzymatic cascade responsible for its assembly, and the current understanding of its regulation. It consolidates available quantitative data, details key experimental methodologies, and presents visual representations of the core pathways to serve as a valuable resource for researchers in natural product biosynthesis and drug development.

Introduction

This compound is a member of the gilvocarcin family of natural products, characterized by a unique benzo[d]naphtho[1,2-b]pyran-6-one core structure. Its biological activity is largely attributed to its ability to intercalate into DNA and, upon photoactivation, form covalent adducts, primarily with thymine residues.[1] The biosynthesis of this complex molecule is orchestrated by a type II polyketide synthase (PKS) system and a series of post-PKS tailoring enzymes, including oxygenases, glycosyltransferases, and methyltransferases. The complete biosynthetic gene cluster (gil) from Streptomyces griseoflavus has been cloned and sequenced, providing a roadmap for elucidating the individual enzymatic steps.[1][2]

The this compound (gil) Biosynthetic Gene Cluster

The gil gene cluster from Streptomyces griseoflavus spans approximately 32.9 kb and contains 26 open reading frames (ORFs) that encode the requisite enzymatic machinery for this compound biosynthesis, as well as proteins involved in regulation and self-resistance.[2] The functions of many of these genes have been predicted through sequence homology and confirmed through genetic manipulation studies.

Table 1: Genes of the this compound Biosynthetic Gene Cluster and Their Putative Functions [2]

| Gene | Proposed Function |

| Polyketide Synthase (PKS) | |

| gilA | Ketosynthase α (KSα) |

| gilB | Ketosynthase β (KSβ) / Chain Length Factor (CLF) |

| gilC | Acyl Carrier Protein (ACP) |

| gilP | Malonyl-CoA:ACP Transacylase (MAT) |

| gilQ | Acyltransferase (AT), involved in starter unit selection |

| gilF | Ketoreductase (KR) |

| gilG | Aromatase/Cyclase |

| gilK | Cyclase |

| Post-PKS Tailoring Enzymes | |

| gilOI, gilOII, gilOIV | FAD-dependent Oxygenases (oxidative rearrangement) |

| gilOIII | Cytochrome P450 monooxygenase (vinyl group formation) |

| gilH | Reductase (hydroquinone generation) |

| gilR | FAD-dependent Oxidoreductase (lactone formation) |

| gilMT | O-methyltransferase |

| gilGT | C-glycosyltransferase |

| Deoxysugar Biosynthesis | |

| gilD | NDP-glucose synthase |

| gilE | NDP-glucose 4,6-dehydratase |

| gilU | 4-ketoreductase |

| Regulation and Resistance | |

| gilS | Putative regulatory protein |

| gilJ, gilI | Putative transporter/resistance proteins |

| Unknown Function | |

| gilL, gilM, gilN, gilV, gilT | Proteins of unknown function |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages: the formation of the polyketide backbone, the intricate post-PKS modifications including a crucial oxidative rearrangement, and the attachment of the deoxysugar moiety.

Polyketide Backbone Assembly

The process initiates with the loading of a propionyl-CoA starter unit, a step influenced by the acyltransferase GilQ. The minimal PKS, comprising GilA (KSα), GilB (KSβ/CLF), and GilC (ACP), then catalyzes the iterative condensation of seven malonyl-CoA extender units to assemble a linear polyketide chain. The ketoreductase GilF reduces a specific keto group, and the cyclases GilG and GilK facilitate the subsequent cyclization and aromatization events to form an angucyclinone intermediate.

Post-PKS Modifications and Oxidative Rearrangement

The angucyclinone core undergoes a series of remarkable transformations catalyzed by a suite of tailoring enzymes. The most notable of these is an oxidative rearrangement cascade mediated by the FAD-dependent oxygenases GilOI and GilOIV, which leads to the cleavage of a C-C bond in the polycyclic intermediate and the formation of the characteristic benzo[d]naphtho[1,2-b]pyran-6-one scaffold. This is a critical step that distinguishes the gilvocarcins from other angucyclinone-derived antibiotics. The final lactone ring of the gilvocarcin core is installed by the FAD-dependent oxidoreductase GilR, which catalyzes the oxidation of a hemiacetal precursor. The vinyl group at the C-8 position is believed to be formed by the action of the cytochrome P450 monooxygenase, GilOIII.

Deoxysugar Biosynthesis and C-Glycosylation

Parallel to the aglycone formation, the deoxysugar moiety, D-fucofuranose, is synthesized from glucose-1-phosphate. The enzymes GilD (NDP-glucose synthase) and GilE (NDP-glucose 4,6-dehydratase) catalyze the initial steps in this pathway. The ketoreductase GilU is responsible for a key reduction step in the deoxysugar biosynthetic pathway. The final D-fucofuranose is then attached to the aglycone via a C-glycosidic bond, a reaction catalyzed by the C-glycosyltransferase GilGT. This C-glycosylation is a crucial step for the biological activity of this compound.

Figure 1: A simplified diagram of the this compound biosynthetic pathway.

Quantitative Data

While detailed kinetic data for all enzymes in the this compound pathway are not yet available, some quantitative information has been reported.

Table 2: Production Titers of this compound and Related Compounds

| Compound | Producing Strain | Titer (mg/L) | Reference |

| This compound and M | S. griseoflavus (wild-type) | 20-30 | |

| This compound and M | S. lividans TK24 (heterologous host) | 20-30 |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic and biochemical techniques. While detailed, step-by-step protocols are often specific to the laboratory and experimental context, the general methodologies are outlined below.

Gene Knockout in Streptomyces

Targeted gene inactivation is a cornerstone for functional analysis of biosynthetic genes. The REDIRECT (PCR-targeting) method is a widely used technique for generating gene knockouts in Streptomyces.

Figure 2: A generalized workflow for creating a gene knockout mutant in Streptomyces.

Heterologous Expression of the gil Gene Cluster

To facilitate genetic manipulation and potentially improve product titers, the entire gil gene cluster has been heterologously expressed in Streptomyces lividans. This typically involves the following steps:

-

Library Construction: A cosmid library of S. griseoflavus genomic DNA is constructed in an E. coli - Streptomyces shuttle vector.

-

Screening: The library is screened using probes derived from conserved genes within the suspected biosynthetic cluster (e.g., PKS genes).

-

Transformation: The identified cosmid containing the complete gene cluster is introduced into a suitable Streptomyces host strain, such as S. lividans TK24, via protoplast transformation or conjugation.

-

Fermentation and Analysis: The heterologous host is fermented under appropriate conditions, and the culture extracts are analyzed for the production of this compound and related metabolites.

Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a standard method for the detection and quantification of this compound.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid), is employed for separation.

-

Detection: this compound exhibits characteristic UV absorbance maxima that can be used for its detection and quantification.

-

Structure Elucidation: The structure of novel intermediates or analogs is typically determined using a combination of High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC).

Regulation of this compound Biosynthesis

The production of secondary metabolites in Streptomyces is tightly regulated at the transcriptional level, often involving a complex interplay of pathway-specific and global regulators. While the specific regulatory network governing the gil gene cluster is not fully elucidated, several key regulatory elements common in Streptomyces are likely involved.

-

Streptomyces Antibiotic Regulatory Proteins (SARPs): The gil gene cluster contains a putative regulatory gene, gilS, which may belong to the SARP family of transcriptional activators. These proteins typically bind to specific promoter regions within the biosynthetic gene cluster to activate the transcription of the biosynthetic genes.

-

Two-Component Systems: These systems, consisting of a sensor kinase and a response regulator, allow the bacterium to sense and respond to environmental cues, such as nutrient availability, which can in turn modulate secondary metabolite production.

-

Gamma-Butyrolactones: These small signaling molecules are known to act as quorum-sensing signals in Streptomyces, coordinating gene expression in a population-dependent manner, often including the activation of antibiotic biosynthesis.

Figure 3: A proposed model for the regulatory control of the gil gene cluster.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Streptomyces griseoflavus has provided a fascinating glimpse into the complex enzymatic machinery required to produce this potent antitumor agent. While significant progress has been made in identifying the genes and proposing the functions of the encoded enzymes, many questions remain. Future research will likely focus on the detailed biochemical characterization of the individual enzymes, including their substrate specificity and kinetic parameters. A deeper understanding of the regulatory network controlling the gil gene cluster will be crucial for developing strategies to overproduce this compound or to generate novel analogs through metabolic engineering. The continued exploration of this intricate biosynthetic pathway holds great promise for the development of new and improved anticancer therapeutics.

References

- 1. The complete gene cluster of the antitumor agent this compound and its implication for the biosynthesis of the gilvocarcins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Complete Gene Cluster of the Antitumor Agent this compound and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]

Gilvocarcin V: An In-Depth Technical Guide to its Antitumor Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gilvocarcin V, a C-aryl glycoside antibiotic, exhibits potent antitumor activity through a multi-faceted mechanism of action centered on DNA damage and the subsequent induction of apoptosis. This technical guide provides a comprehensive overview of the molecular pathways and cellular responses elicited by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key processes. Upon intercalation into the DNA duplex, this compound can be photoactivated, leading to the formation of covalent DNA adducts. This DNA damage triggers a cellular stress response, including the inhibition of topoisomerase II, cell cycle arrest at the G2/M phase, and the activation of apoptotic signaling cascades. A unique feature of this compound's mechanism is the photo-induced crosslinking of DNA to histone H3, which is thought to contribute significantly to its cytotoxicity. Understanding these intricate mechanisms is crucial for the rational design of novel gilvocarcin-based anticancer therapeutics with improved efficacy and selectivity.

Core Mechanism of Action: DNA Intercalation and Photo-induced Adduct Formation

The primary molecular target of this compound is nuclear DNA. The planar aromatic core of the molecule intercalates between DNA base pairs.[1][2][3] This non-covalent interaction is a prerequisite for the subsequent covalent modification of DNA.[2][4] Upon exposure to near-ultraviolet (UV) or visible light, the vinyl group of this compound undergoes a [2+2] cycloaddition with a thymine residue in the DNA, forming a bulky covalent adduct. This photo-induced DNA adduct formation is a key event in the cytotoxic action of this compound.

DNA Binding Affinity

The affinity of this compound for DNA has been quantified, demonstrating a strong interaction. The association constant (Ka) for the binding of this compound to calf thymus DNA has been reported to be in the range of 1.1 x 10^6 M⁻¹ to 6.6 x 10^5 M⁻¹.

| Compound | DNA Source | Association Constant (Ka) (M⁻¹) | Reference |

| This compound | Calf Thymus DNA | 1.1 x 10⁶ | [Not available] |

| Polycarcin V | Calf Thymus DNA | 5.9 x 10⁵ |

Induction of DNA Damage and Cellular Responses

The formation of bulky this compound-DNA adducts instigates a robust DNA damage response (DDR) within the cell. This response encompasses the induction of DNA strand breaks, the inhibition of essential DNA-processing enzymes, and the activation of cell cycle checkpoints.

DNA Strand Breaks and DNA-Protein Crosslinks

Photoactivated this compound induces single-strand breaks in DNA. Furthermore, a distinctive feature of its mechanism is the formation of DNA-protein crosslinks, particularly with histone H3. This crosslinking of DNA to core histone proteins likely disrupts chromatin structure and function, further contributing to the cytotoxic effect.

Topoisomerase II Inhibition

This compound has been shown to inhibit the catalytic activity of topoisomerase II, an essential enzyme for resolving DNA topological problems during replication and transcription. By acting as a topoisomerase II poison, this compound stabilizes the transient covalent complex between the enzyme and DNA, leading to the accumulation of DNA double-strand breaks.

Cell Cycle Arrest at G2/M Phase

The extensive DNA damage caused by this compound triggers cell cycle arrest, primarily at the G2/M transition. This checkpoint activation prevents cells with damaged DNA from entering mitosis, allowing time for DNA repair or, if the damage is too severe, directing the cell towards apoptosis. This G2/M arrest is often associated with the modulation of key regulatory proteins such as cyclin B1 and p21.

Signaling Pathways Activated by this compound

The cellular response to this compound-induced DNA damage is orchestrated by a complex network of signaling pathways that ultimately determine the cell's fate.

DNA Damage Response (DDR) Pathway

While direct evidence for the activation of specific DDR kinases by this compound is still emerging, the nature of the DNA lesions (bulky adducts and replication stress) strongly suggests the involvement of the ATR-Chk1 and potentially the ATM-Chk2 pathways. These pathways are central to sensing DNA damage and initiating downstream signaling events.

Apoptosis Induction

The culmination of this compound-induced cellular damage is the initiation of programmed cell death, or apoptosis. This process can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The intrinsic pathway is initiated by intracellular stress, such as DNA damage. This leads to changes in the mitochondrial membrane potential and the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a critical determinant in this pathway. This compound has been shown to increase the Bax/Bcl-2 ratio, thereby promoting apoptosis.

The extrinsic pathway is initiated by the binding of extracellular death ligands to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8. Activated caspase-8 can then directly activate effector caspases or cleave Bid to tBid, which then engages the intrinsic pathway.

Quantitative Cytotoxicity Data

| Compound | Cell Line | GI50 (µM) | Reference |

| Polycarcin V | H460 (Lung) | Comparable to this compound | [Not available] |

| Polycarcin V | LL/2 (Murine Lung) | Comparable to this compound | [Not available] |

| Polycarcin V | MCF-7 (Breast) | Comparable to this compound | [Not available] |

| D-olivosyl-gilvocarcin | H460 (Lung) | Comparable to this compound | [Not available] |

| D-olivosyl-gilvocarcin | LL/2 (Murine Lung) | Comparable to this compound | [Not available] |

| D-olivosyl-gilvocarcin | MCF-7 (Breast) | Comparable to this compound | [Not available] |

Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the mechanism of action of this compound.

DNA Cleavage Assay (DNase I Footprinting)

This assay is used to determine the binding sites of this compound on a DNA fragment.

-

DNA Preparation: A DNA fragment of interest is radiolabeled at one end.

-

Binding Reaction: The labeled DNA is incubated with varying concentrations of this compound in a suitable binding buffer in the dark to allow for equilibrium binding.

-

DNase I Digestion: A limited amount of DNase I is added to the reaction to randomly cleave the DNA backbone, except where it is protected by the bound this compound.

-

Analysis: The DNA fragments are denatured and separated by size using denaturing polyacrylamide gel electrophoresis. The "footprint," a region of the gel with no bands, indicates the binding site of this compound.

Topoisomerase II-Mediated DNA Cleavage Assay

This assay determines if a compound acts as a topoisomerase II poison.

-

Reaction Mixture: Supercoiled plasmid DNA is incubated with purified human topoisomerase II in a reaction buffer containing ATP.

-

Drug Treatment: this compound is added to the reaction mixture at various concentrations. Etoposide is often used as a positive control.

-

Incubation: The reaction is incubated at 37°C to allow for topoisomerase II activity.

-

Termination: The reaction is stopped by the addition of SDS and proteinase K to digest the protein.

-

Analysis: The DNA is analyzed by agarose gel electrophoresis. An increase in the amount of linear DNA indicates that the drug is stabilizing the topoisomerase II-DNA cleavage complex.

Apoptosis Detection by Annexin V Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

-

Cell Treatment: Cancer cells are treated with this compound (with photoactivation) for various times.

-

Staining: Cells are harvested and stained with FITC-conjugated Annexin V and a vital dye such as propidium iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Analysis of DNA-Protein Crosslinks

Several methods can be used to detect and quantify DNA-protein crosslinks, including the alkaline elution assay and modified Southern blotting techniques.

-

Cell Lysis and DNA Isolation: Cells are treated with this compound and photoactivated. The cells are then lysed under conditions that preserve the covalent links between DNA and protein.

-

Separation: In the alkaline elution assay, the rate at which DNA passes through a filter under denaturing alkaline conditions is measured. DNA crosslinked to proteins elutes more slowly.

-

Detection: For gene-specific analysis, DNA can be isolated, restriction digested, and analyzed by Southern blotting. DNA fragments crosslinked to proteins will have reduced electrophoretic mobility. Treatment with proteinase K before electrophoresis will restore the normal mobility of the DNA fragment, confirming the presence of a DNA-protein crosslink.

Conclusion and Future Directions

This compound is a potent antitumor agent with a complex and fascinating mechanism of action. Its ability to intercalate into DNA, form photo-induced covalent adducts, inhibit topoisomerase II, and induce DNA-protein crosslinks collectively contribute to its high cytotoxicity against cancer cells. The induction of cell cycle arrest and apoptosis are the ultimate consequences of this extensive DNA damage.

Future research should focus on several key areas:

-

Improving Drug Delivery and Targeting: The requirement for photoactivation presents a challenge for treating deep-seated tumors. The development of novel delivery systems or analogues that are activated by other means is a promising area of investigation.

-

Elucidating Upstream Signaling: A more detailed understanding of the initial signaling events following the formation of this compound-DNA adducts, including the specific roles of ATR and ATM, will provide a more complete picture of the DNA damage response.

-

Exploiting Synthetic Lethality: Identifying genetic backgrounds in cancer cells that confer hypersensitivity to this compound could lead to personalized medicine approaches. For example, tumors with defects in DNA repair pathways may be particularly vulnerable.

By continuing to unravel the intricate molecular mechanisms of this compound, researchers can pave the way for the development of a new generation of highly effective and targeted anticancer therapies.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound exhibits both equilibrium DNA binding and UV light induced DNA adduct formation which is sequence context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Light-induced modifications of DNA by this compound and its aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Unveiling the Anticancer Potential of Gilvocarcin V: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Gilvocarcin V, a polyketide-derived C-glycoside antibiotic, has emerged as a compound of significant interest in oncology research due to its potent cytotoxic activity against a range of cancer cell lines. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its effects on cancer cells. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways involved in its mechanism of action.

Quantitative Analysis of Cytotoxic Activity

| Cell Line | Cancer Type | Compound | GI50 (µM) | Assay |

| NCI-H460 | Human Lung Cancer | This compound | Data not explicitly provided, but used as a comparator | Sulforhodamine B (SRB) |

| MCF-7 | Human Breast Cancer | This compound | Data not explicitly provided, but used as a comparator | Sulforhodamine B (SRB) |

| LL/2 | Mouse Lung Cancer | This compound | Data not explicitly provided, but used as a comparator | Sulforhodamine B (SRB) |

Note: The available literature primarily presents comparative data for this compound's analogs, with this compound serving as a reference compound. Explicit GI50 values for this compound were not found in the provided search results. The activity is described as potent, and in some cases, its analogs showed comparable or slightly better activity[1].

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

This compound exerts its anticancer effects through a multifaceted mechanism that primarily targets cellular DNA and critical enzymatic processes. Its actions are notably enhanced by photoactivation.

DNA Interaction and Damage

This compound is known to interact with DNA, a process that is significantly enhanced by exposure to near-UV light[2]. This interaction leads to several forms of DNA damage:

-

DNA Intercalation: this compound can insert itself between the base pairs of the DNA double helix.

-

Photoactivated DNA-Protein Cross-linking: Upon photoactivation, this compound promotes the formation of covalent bonds between DNA and specific proteins. Key targets identified are histone H3 and the heat shock protein GRP78[3]. This cross-linking can physically obstruct DNA replication and transcription.

-

Single-Strand Breaks: The interaction of photoactivated this compound with DNA can also lead to the formation of single-strand breaks[2].

This compound's DNA damaging mechanisms.

Inhibition of Topoisomerase II

This compound is also a potent inhibitor of topoisomerase II, an essential enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting topoisomerase II, this compound can lead to the accumulation of DNA strand breaks and ultimately trigger apoptotic cell death.

Inhibition of Topoisomerase II by this compound.

Induction of Apoptosis and Cell Cycle Arrest

The cellular damage induced by this compound culminates in the activation of programmed cell death (apoptosis) and arrest of the cell cycle, primarily at the G2/M phase[4]. The apoptotic cascade is likely initiated by the DNA damage response and can involve the activation of caspases, a family of proteases central to the execution of apoptosis.

Induction of Apoptosis and Cell Cycle Arrest.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the biological activity of this compound.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution (in a suitable solvent like DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include appropriate vehicle controls (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.

Workflow of the Sulforhodamine B (SRB) assay.

Flow Cytometry for Cell Cycle Analysis

This protocol describes the use of propidium iodide (PI) staining to analyze the DNA content of cells and determine their distribution in the different phases of the cell cycle.

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

-

Ethanol, 70% (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS and then resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine on the outer leaflet of the cell membrane and the uptake of PI by cells with compromised membrane integrity.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Harvesting and Washing: Harvest cells and wash them twice with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.

-

Data Analysis: Differentiate cell populations based on their fluorescence:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis for Caspase Activation

Western blotting can be used to detect the cleavage and activation of key apoptotic proteins, such as caspases.

Materials:

-

Treated and control cells

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells in lysis buffer and quantify the protein concentration.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the changes in the expression and cleavage of the target proteins. The appearance of cleaved forms of caspases and their substrates (e.g., PARP) indicates apoptosis activation.

Conclusion

This compound demonstrates significant promise as an anticancer agent due to its multifaceted mechanism of action that involves DNA damage, inhibition of topoisomerase II, and the subsequent induction of apoptosis and cell cycle arrest. Further research, particularly comprehensive screening against a broader panel of cancer cell lines to establish a detailed cytotoxicity profile, is warranted. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and its analogs in the development of novel cancer therapies.

References

Unveiling the Genetic Blueprint of a Potent Antitumor Agent: Identification and Analysis of the Gilvocarcin V Gene Cluster

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the identification, analysis, and heterologous expression of the gilvocarcin V (GV) biosynthetic gene cluster. This compound, a member of the benzo[d]naphtho[1,2-b]pyran-6-one aryl C-glycoside family of antibiotics, is a potent antitumor agent produced by the bacterium Streptomyces griseoflavus Gö 3592.[1][2][3] Its unique molecular architecture and biological activity, which includes DNA intercalation and photo-induced cross-linking, make it a compelling subject for biosynthetic studies and a promising candidate for the development of novel anticancer drugs.[1] This document details the genetic organization of the cluster, the functions of the encoded enzymes, and the experimental protocols employed in its characterization.

The this compound Biosynthetic Gene Cluster: A Genetic Overview

The complete this compound (gil) biosynthetic gene cluster from Streptomyces griseoflavus Gö 3592 spans a 32.9 kilobase (kb) region of DNA and comprises 26 open reading frames (ORFs).[1] The cluster, cataloged under GenBank accession number AY233211 and MIBiG accession BGC0000226, orchestrates the intricate assembly of the this compound molecule from simple precursors. The genes within the cluster can be broadly categorized into those responsible for the synthesis of the polyketide backbone, the formation of the unique D-fucofuranose sugar, and the subsequent tailoring and regulatory steps.

Quantitative Data Summary

The following tables provide a comprehensive summary of the genes within the this compound biosynthetic gene cluster and their putative functions, as deduced from sequence homology and experimental evidence.

Table 1: Genes of the this compound Biosynthetic Cluster and Their Putative Functions

| Gene | Putative Function | Category |

| gilA | Ketosynthase α (KSα) | Polyketide Synthesis |

| gilB | Ketosynthase β (KSβ) / Chain Length Factor (CLF) | Polyketide Synthesis |

| gilC | Acyl Carrier Protein (ACP) | Polyketide Synthesis |

| gilF | Ketoreductase (KR) | Polyketide Synthesis |

| gilG | Aromatase/Cyclase | Polyketide Synthesis |

| gilK | Cyclase | Polyketide Synthesis |

| gilP | Malonyl-CoA:ACP Transacylase (MAT) | Polyketide Synthesis |

| gilQ | Acyltransferase (AT) | Polyketide Synthesis |

| gilD | NDP-glucose synthase | Deoxysugar Biosynthesis |

| gilE | NDP-glucose 4,6-dehydratase | Deoxysugar Biosynthesis |

| gilU | Epimerase/Dehydratase | Deoxysugar Biosynthesis |

| gilGT | Glycosyltransferase | Tailoring Enzyme |

| gilOI | FAD-dependent Oxygenase | Tailoring Enzyme |

| gilOII | Oxygenase | Tailoring Enzyme |

| gilOIII | Oxygenase | Tailoring Enzyme |

| gilOIV | FAD-dependent Oxygenase | Tailoring Enzyme |

| gilH | Ketoreductase (KR) | Tailoring Enzyme |

| gilMT | O-Methyltransferase | Tailoring Enzyme |

| gilM | O-Methyltransferase | Tailoring Enzyme |

| gilR | Oxidoreductase | Tailoring Enzyme |

| gilV | Unknown | Other |

| gilI | Unknown | Other |

| gilJ | Unknown | Other |

| gilL | Unknown | Regulation/Resistance |

| gilN | Unknown | Regulation/Resistance |

| gilS | Transcriptional Regulator | Regulation/Resistance |

Table 2: Quantitative Production of Gilvocarcins in a Heterologous Host

| Host Strain | Product(s) | Titer (mg/L) |

| Streptomyces lividans TK24 (with cos-G9B3) | This compound & M | 20-30 |

Experimental Protocols

This section outlines the key experimental methodologies employed in the identification and characterization of the this compound gene cluster.

Identification of the this compound Gene Cluster

The workflow for identifying the gil gene cluster is a multi-step process involving the creation of a genomic library, screening for target genes, and subsequent characterization of positive clones.

Methodology Details:

-

Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from S. griseoflavus mycelia using standard protocols for Gram-positive bacteria, often involving lysozyme treatment followed by phenol-chloroform extraction.

-

Cosmid Library Construction: A cosmid library is constructed using a shuttle vector such as pOJ446. Genomic DNA is partially digested with a restriction enzyme like Sau3AI to generate large fragments. Fragments in the desired size range (typically 30-40 kb) are selected by sucrose gradient centrifugation or pulsed-field gel electrophoresis and ligated into the prepared cosmid vector. The ligated DNA is then packaged into lambda phage particles in vitro and used to transduce an E. coli host strain.

-

Library Screening: The cosmid library is screened by colony hybridization using radioactively or non-radioactively labeled DNA probes. Probes are designed based on conserved sequences of genes expected to be in the cluster, such as those for polyketide synthases (e.g., actI) and deoxysugar biosynthesis (e.g., NDP-glucose-4,6-dehydratase).

-

Southern Blot Analysis: Positive clones identified from the initial screen are further analyzed by Southern blotting to confirm the presence of the target genes and to map their relative positions within the cosmid insert. Genomic DNA from S. griseoflavus is digested with various restriction enzymes, separated by agarose gel electrophoresis, transferred to a membrane, and hybridized with the same probes used for library screening.

Heterologous Expression of the this compound Gene Cluster

The identified cosmid containing the complete gil gene cluster is introduced into a suitable heterologous host for production of gilvocarcins.

Methodology Details:

-

Host Strain and Transformation: Streptomyces lividans TK24 is a commonly used host for the heterologous expression of secondary metabolite gene clusters from other Streptomyces species. Transformation of S. lividans TK24 with the cosmid DNA is typically achieved through protoplast transformation or intergeneric conjugation from an E. coli donor strain.

-

Fermentation and Product Analysis: The recombinant S. lividans strain is cultivated in a suitable production medium. After a period of fermentation, the culture broth and mycelium are extracted with organic solvents. The extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect and quantify the production of this compound and its analogs.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving a type II polyketide synthase (PKS) and a series of tailoring enzymes. The proposed pathway begins with the formation of the polyketide backbone, which then undergoes a series of modifications including cyclization, aromatization, oxidative rearrangement, glycosylation, and a final lactonization step.

The key steps in the biosynthesis are as follows:

-

Polyketide Chain Assembly: The minimal PKS components, GilA (KSα), GilB (KSβ/CLF), and GilC (ACP), along with the ketoreductase GilF and the malonyl-CoA:ACP transacylase GilP, assemble the polyketide backbone from a propionyl-CoA starter unit and several malonyl-CoA extender units. The acyltransferase GilQ is believed to be involved in starter unit selection.

-

Cyclization and Aromatization: The cyclases GilG and GilK catalyze the folding and cyclization of the linear polyketide chain to form an angucyclinone intermediate.

-

Oxidative Rearrangement: A key step in the pathway is the oxidative rearrangement of the angucyclinone core, catalyzed by the FAD-dependent oxygenases GilOI and GilOIV. This rearrangement forms the characteristic benzo[d]naphtho[1,2-b]pyran-6-one scaffold of the gilvocarcins.

-

Deoxysugar Biosynthesis: Concurrently, the unique D-fucofuranose moiety is synthesized from glucose-1-phosphate. GilD (NDP-glucose synthase) and GilE (NDP-glucose 4,6-dehydratase) are crucial for this process, with other enzymes like GilU likely involved in the subsequent modification steps.

-

C-Glycosylation: The glycosyltransferase GilGT attaches the activated deoxysugar to the rearranged aglycone via an unusual C-C bond, forming prethis compound.

-

Final Tailoring Steps: The biosynthesis is completed by a series of tailoring reactions, including methylations by GilM and GilMT, and a final dehydrogenation catalyzed by the oxidoreductase GilR, which forms the lactone ring of this compound.

Conclusion and Future Perspectives

The successful identification, sequencing, and heterologous expression of the this compound biosynthetic gene cluster have provided profound insights into the formation of this potent antitumor agent. This knowledge lays the groundwork for future research in several exciting areas. The detailed understanding of the enzymatic machinery allows for the application of combinatorial biosynthesis and metabolic engineering techniques to generate novel gilvocarcin analogs with potentially improved therapeutic properties, such as enhanced efficacy, reduced toxicity, or altered target specificity. Furthermore, the elucidation of the unique enzymatic reactions, such as the oxidative rearrangement and the C-glycosylation, offers a valuable resource for the discovery and characterization of new biocatalysts for synthetic chemistry. The continued exploration of the gilvocarcin biosynthetic pathway promises to yield not only new anticancer drug leads but also a deeper understanding of the chemical diversity and synthetic capabilities of microorganisms.

References

- 1. The Complete Gene Cluster of the Antitumor Agent this compound and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The complete gene cluster of the antitumor agent this compound and its implication for the biosynthesis of the gilvocarcins - PubMed [pubmed.ncbi.nlm.nih.gov]

Photoactivated DNA Damage by Gilvocarcin V: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gilvocarcin V, a C-aryl glycoside natural product, exhibits potent antitumor activity upon photoactivation. This technical guide provides an in-depth overview of the mechanism of photoactivated DNA damage by this compound, detailed experimental protocols for its study, and a summary of key quantitative data. The document is intended for researchers, scientists, and drug development professionals investigating novel photodynamic therapies and DNA-damaging agents.

Mechanism of Action

This compound exerts its cytotoxic effects through a light-dependent mechanism that involves direct interaction with cellular DNA. The core mechanism can be summarized in a two-step process:

-

Intercalation: this compound, a planar aromatic molecule, initially binds to DNA by intercalating between base pairs. This non-covalent interaction is a crucial prerequisite for the subsequent photoactivation step and shows a preference for AT-rich regions of DNA.[1] The vinyl group at the C8 position is essential for its potent bioactivity.

-

Photoactivation and Adduct Formation: Upon exposure to near-ultraviolet (UVA) or visible light, with an optimal activation wavelength around 400 nm, the intercalated this compound molecule becomes photoactivated.[1][2] This leads to the formation of a covalent [2+2] cycloadduct between the vinyl group of this compound and a thymine residue in the DNA.[3][4] This bulky adduct distorts the DNA helix, leading to the downstream consequences of DNA damage.

The primary types of DNA damage induced by photoactivated this compound include:

-

DNA Adducts: The formation of bulky monoadducts with pyrimidine bases, predominantly thymine.

-

Single-Strand Breaks (SSBs): The distortion caused by the adduct can lead to the formation of single-strand breaks in the DNA backbone.

-

DNA-Protein Crosslinks: Photoactivated this compound can also induce the formation of covalent crosslinks between DNA and proteins.

The following diagram illustrates the proposed mechanism of action:

Caption: Mechanism of this compound photoactivated DNA damage.

DNA Damage Response

The bulky DNA adducts formed by this compound are recognized by the cellular DNA damage response (DDR) machinery. The primary repair pathway implicated in the removal of these lesions is the Nucleotide Excision Repair (NER) pathway. The NER pathway is responsible for repairing a wide range of helix-distorting DNA lesions.

The NER process can be broadly divided into the following stages:

-

Damage Recognition: The bulky adduct is recognized by the NER machinery. This can occur through two sub-pathways: global genome NER (GG-NER) which surveys the entire genome, and transcription-coupled NER (TC-NER) which is initiated when RNA polymerase stalls at a lesion during transcription.

-

Incision: A multiprotein complex assembles at the site of damage and excises a short oligonucleotide containing the lesion.

-

Synthesis: The resulting gap is filled in by DNA polymerase using the undamaged strand as a template.

-

Ligation: The final nick in the DNA backbone is sealed by DNA ligase.

The following diagram outlines the key steps of the Nucleotide Excision Repair pathway for bulky adducts:

Caption: Nucleotide Excision Repair (NER) pathway for bulky adducts.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound and its analogs.

Table 1: DNA Binding and Photochemical Properties of this compound

| Parameter | Value | Reference |

| DNA Binding Constant (K) | 6.6 x 10⁵ M⁻¹ | |

| Optimal Photoactivation Wavelength | ~400 nm | |

| DNA Damage Induction | Detectable at 7.5 x 10⁻⁹ M with <100 kJ/m² of 405 nm radiation |

Table 2: Cytotoxicity of Polycarcin V (a this compound analog) in Human Cancer Cell Lines

| Cell Line | IC₅₀ (nM) with Light | IC₅₀ (nM) without Light |

| SK-MEL-28 (Melanoma) | 1.2 | >10,000 |

| HeLa (Cervical Cancer) | 2.5 | >10,000 |

| A549 (Lung Cancer) | 3.1 | >10,000 |

| MCF-7 (Breast Cancer) | 4.8 | >10,000 |

Data for Polycarcin V is presented as a representative example of the photoactivated cytotoxicity of the gilvocarcin class of compounds. The cytotoxicity of this compound is expected to be in a similar nanomolar range upon photoactivation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the photoactivated DNA damage by this compound.

Photoactivation and Cell Treatment

Objective: To induce photoactivated DNA damage in cultured cells using this compound.

Materials:

-

This compound stock solution (in DMSO)

-

Mammalian cell line of interest (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

UVA light source with a filter for ~400 nm wavelength

-

Radiometer

Protocol:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.

-

This compound Treatment: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-100 nM).

-

Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. Incubate the cells for a predetermined time (e.g., 1-4 hours) to allow for drug uptake and intercalation.

-

Photoactivation: Expose the cells to a UVA light source (~400 nm) for a specified duration to deliver a defined dose of light (e.g., 1-5 J/cm²). The light dose should be measured with a radiometer. A parallel set of cells treated with this compound but kept in the dark serves as a control.

-

Post-Irradiation Incubation: After irradiation, replace the drug-containing medium with fresh, drug-free medium and incubate the cells for the desired period before downstream analysis.

DNA Damage Analysis: Comet Assay (Single-Cell Gel Electrophoresis)

Objective: To quantify DNA single-strand breaks induced by photoactivated this compound.

Materials:

-

Treated and control cells

-

Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain)

-

Microscope slides

-

Electrophoresis tank

-

Fluorescence microscope with appropriate filters

Protocol:

-

Cell Harvesting: Harvest the cells by trypsinization and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

-

Slide Preparation: Mix a small volume of the cell suspension with low-melting-point agarose and pipette the mixture onto a microscope slide pre-coated with normal melting point agarose. Allow the agarose to solidify.

-

Lysis: Immerse the slides in lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

-

Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

-

Electrophoresis: Apply a voltage to the electrophoresis tank (e.g., 25 V, 300 mA) for 20-30 minutes. DNA with strand breaks will migrate towards the anode, forming a "comet" tail.

-

Neutralization and Staining: Neutralize the slides with a neutralization buffer and then stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized software.

Cell Viability Assay: MTT Assay

Objective: To assess the cytotoxicity of photoactivated this compound.

Materials:

-

Treated and control cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Protocol:

-

Cell Treatment: Treat the cells with this compound and light as described in section 4.1.

-

Incubation: Incubate the cells for a period that allows for the manifestation of cytotoxic effects (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC₅₀ value.

The following diagram provides a general workflow for these experiments:

References

Methodological & Application

Application Note: Gilvocarcin V Extraction and Purification from Streptomyces Culture

Abstract

This application note provides a detailed protocol for the extraction and purification of Gilvocarcin V, a potent antitumor agent, from Streptomyces fermentation broth. The methodology encompasses the cultivation of a this compound-producing Streptomyces strain, followed by a robust extraction procedure using ethyl acetate. Subsequent purification is achieved through a two-step chromatographic process, beginning with silica gel column chromatography for initial fractionation, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield highly purified this compound. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, microbiology, and drug development.

Introduction

This compound is a polyketide-derived C-glycoside antibiotic that exhibits significant antitumor, antiviral, and antibacterial activities.[1] It is a secondary metabolite produced by several species of Gram-positive soil bacteria belonging to the genus Streptomyces, including S. gilvotanareus, S. griseoflavus, S. arenae, S. anandii, and S. polyformus. The unique benzo[d]naphtho[1,2-b]pyran-6-one core structure of this compound, coupled with its biological activity, makes it a molecule of high interest for therapeutic development. The extraction and purification of this compound from complex fermentation broths are critical steps in its study and potential clinical application. This protocol outlines a reliable and reproducible method for obtaining pure this compound.

Materials and Reagents

-

This compound-producing Streptomyces sp. (e.g., Streptomyces sp. QD01-2)

-

Gause's Synthetic Agar Medium

-

Ethyl Acetate (ACS grade)

-

Anhydrous Sodium Sulfate

-

Silica Gel (for column chromatography, 70-230 mesh)

-

Methanol (HPLC grade)

-

Deionized Water (HPLC grade)

-

Solvents for Silica Gel Chromatography (e.g., Chloroform, Methanol)

-

Rotary Evaporator

-

Centrifuge

-

Chromatography Columns

-

Preparative HPLC System with a C18 column

Experimental Protocols

Fermentation of Streptomyces sp.

A this compound-producing Streptomyces strain, such as Streptomyces sp. QD01-2, is used for fermentation.

-

Inoculum Preparation: Prepare a seed culture by inoculating a suitable liquid medium with spores or mycelial fragments of the Streptomyces strain. Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

-

Production Culture: Inoculate the production medium (e.g., Gause's synthetic agar medium) with the seed culture. For optimal yields, consider supplementing the medium with L-aspartic acid or glycine as nitrogen sources, as these have been shown to enhance this compound production in some strains.[2]

-

Incubation: Incubate the production culture at 28°C for 5-7 days with continuous agitation. Monitor the production of this compound using analytical HPLC.

Extraction of this compound

-

Harvesting: After the incubation period, harvest the fermentation broth.

-

Separation of Biomass: Separate the mycelial biomass from the culture broth by centrifugation at 10,000 x g for 20 minutes.

-

Solvent Extraction: Extract the supernatant (culture filtrate) with an equal volume of ethyl acetate.[3] This can be done in a separatory funnel by vigorous shaking for 15-20 minutes. Allow the layers to separate.

-

Collection and Drying: Collect the upper organic (ethyl acetate) layer. Repeat the extraction process two more times to ensure complete recovery of this compound. Pool the organic extracts and dry over anhydrous sodium sulfate.

-

Concentration: Concentrate the dried ethyl acetate extract to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

The purification of this compound is achieved in two chromatographic steps:

Step 1: Silica Gel Column Chromatography

-

Column Packing: Prepare a silica gel column packed in a suitable non-polar solvent (e.g., chloroform).

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a stepwise gradient of increasing polarity. A common solvent system for such compounds is a chloroform-methanol gradient.

-

Start with 100% chloroform.

-

Gradually increase the methanol concentration (e.g., 1%, 2%, 5%, 10% methanol in chloroform).

-

-

Fraction Collection: Collect fractions and monitor the presence of this compound using thin-layer chromatography (TLC) or analytical HPLC.

-

Pooling and Concentration: Pool the fractions containing this compound and concentrate them to dryness.

Step 2: Preparative High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Dissolve the partially purified extract from the silica gel chromatography step in the HPLC mobile phase.

-

Chromatographic Conditions:

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Final Processing: Concentrate the collected fraction to remove the mobile phase, yielding pure this compound.

Data Presentation

The following table summarizes the quantitative yield of this compound obtained from a 30-liter fermentation of Streptomyces sp. QD01-2.

| Parameter | Value | Reference |

| Fermentation Volume | 30 L | |

| Final Yield of Pure this compound | 10 mg | |

| Yield per Liter | ~0.33 mg/L | Calculated |

Visualization of Experimental Workflow

Caption: Workflow for this compound extraction and purification.

References

- 1. The Complete Gene Cluster of the Antitumor Agent this compound and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrogen repression of this compound production in Streptomyces arenae 2064 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for the Structural Elucidation of Gilvocarcin V using NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction